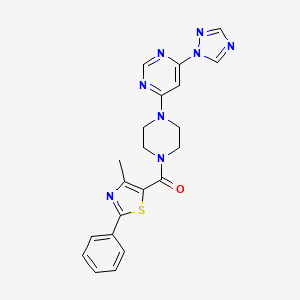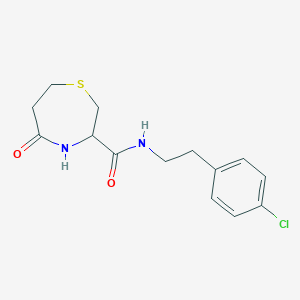
N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has an amide group (-CONH2), a ketone group (C=O), and a 4-chlorophenethyl group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the ketone group, and the attachment of the 4-chlorophenethyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, ketone, and 4-chlorophenethyl groups, as well as the thiazepane ring, would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide and ketone groups are polar and may be involved in various chemical reactions. The chlorine atom in the 4-chlorophenethyl group is also a potential site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学研究应用
Comprehensive Analysis of N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide Applications
The compound N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as N-[2-(4-chlorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide, has several potential applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Organic Synthesis: In organic chemistry, this compound could be used as a precursor for the synthesis of various organic molecules. Its structure suggests that it could undergo reactions such as side-chain lithiation , which involves the introduction of a lithium atom into the organic molecule . This process is crucial for creating new carbon-carbon bonds and can lead to the synthesis of a wide range of complex organic compounds.
Medicinal Chemistry: The presence of a thiazepane ring in the compound’s structure indicates potential applications in medicinal chemistry. Thiazepane derivatives are known for their biological activity and could be explored for the development of new pharmaceuticals. The compound could serve as a scaffold for drug discovery, particularly in the search for molecules with anti-inflammatory or analgesic properties.
Material Science: In material science, the compound’s unique structure could be utilized in the development of novel polymers or coatings. Its ability to form stable bonds with various substrates might make it a candidate for surface modification techniques, which are essential for improving material properties like durability and resistance to environmental factors.
Catalysis: The compound could also find applications in catalysis. Its molecular structure suggests that it could act as a ligand for metal catalysts, potentially enhancing the efficiency of various chemical reactions. This could be particularly useful in the field of green chemistry, where the development of efficient and sustainable catalysts is a priority.
Analytical Chemistry: In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods. Their distinct chemical properties might allow for the separation and identification of complex mixtures, aiding in the analysis of substances in various samples.
Agricultural Chemistry: The chlorophenethyl moiety of the compound suggests potential applications in agricultural chemistry. It could be investigated for its phytotoxic activity, possibly leading to the development of new herbicides or pesticides .
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-11-3-1-10(2-4-11)5-7-16-14(19)12-9-20-8-6-13(18)17-12/h1-4,12H,5-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPAQQWXSYPBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2898447.png)
![2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2898449.png)
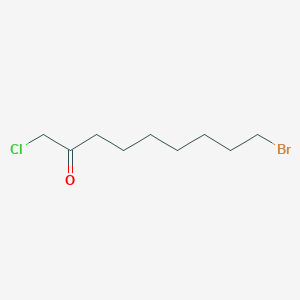
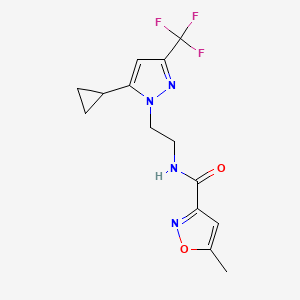
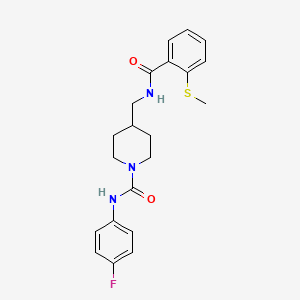
![(E)-N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2898456.png)
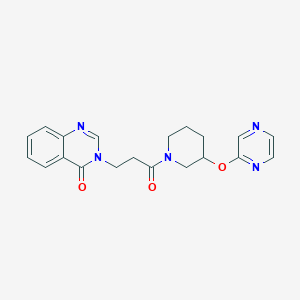
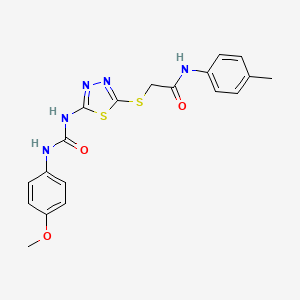
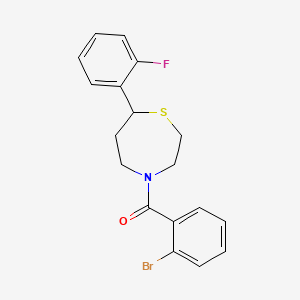
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2898463.png)
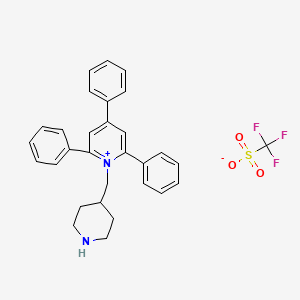
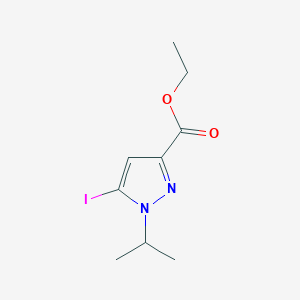
![1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2898468.png)
